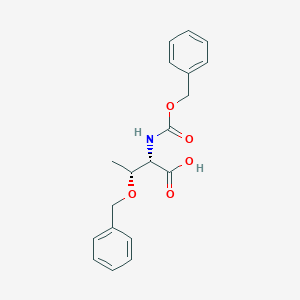

Z-Thr(Bzl)-OH

Descripción general

Descripción

Z-Thr(Bzl)-OH: Z-L-threonine benzyl ester , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective benzyl group, which prevents unwanted side reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for the preparation of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(Bzl)-OH typically involves the esterification of threonine with benzyl alcohol. The process begins with the protection of the amino group of threonine using a suitable protecting group such as carbobenzyloxy (Z). The protected threonine is then reacted with benzyl alcohol in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to form the benzyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently carry out the esterification process on a large scale, ensuring high yield and purity of the final product. The use of solid-phase synthesis techniques can also be employed to streamline the production process and reduce the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Z-Thr(Bzl)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the threonine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives of threonine.

Reduction: Reduced alcohol derivatives.

Substitution: Various substituted threonine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : Approximately 221.23 g/mol

- Structure : The compound features a benzyloxycarbonyl (Z) protecting group attached to the hydroxyl group of threonine, enhancing its stability and solubility.

Scientific Research Applications

Z-Thr(Bzl)-OH has numerous applications across various fields:

Peptide Synthesis

- Building Block : It serves as a crucial building block in the synthesis of peptides and proteins. Its protective benzyl group allows selective reactions at other functional groups, making it valuable in organic synthesis.

- Solid-Phase Peptide Synthesis : Widely used in solid-phase peptide synthesis (SPPS), which is essential for producing peptides with high purity and yield.

Biological Research

- Protein Studies : Utilized to study protein structure and function by synthesizing modified peptides that probe protein interactions and enzymatic activities.

- Enzyme Interaction Studies : this compound can serve as a substrate or inhibitor for enzymes involved in threonine metabolism, providing insights into enzyme functions and their roles in diseases.

Drug Development

- Therapeutic Peptides : The compound is integral in developing peptide-based drugs due to its ability to form stable peptide bonds. This stability enhances the bioavailability and efficacy of therapeutic peptides.

- Designing Inhibitors : By modifying this compound, researchers can create inhibitors targeting specific enzymes, aiding in drug discovery processes.

Industrial Applications

- Pharmaceutical Production : In the pharmaceutical industry, this compound is employed in large-scale peptide drug production through automated peptide synthesizers, ensuring efficient and cost-effective manufacturing processes.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in SPPS resulted in higher yields of desired peptides compared to traditional methods. The protective group allowed for selective deprotection, minimizing side reactions during synthesis.

Case Study 2: Enzyme Interaction

Research investigating the interaction between this compound-derived peptides and specific enzymes revealed significant insights into the mechanisms of enzyme action. This knowledge is crucial for developing targeted therapies for diseases related to enzyme dysfunction.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-Lys(Z)-OH | Basic lysine with protective groups | Direct involvement in protein synthesis |

| H-Phe-OH | Phenylalanine without protective groups | Essential for maintaining protein structure |

| Boc-Lys(Z)-NH₂ | Lysine derivative with amine termination | Useful for creating amide bonds in peptide chains |

| Z-Cys(Bzl)-OH | Protects amino and thiol groups | Important for synthesizing cysteine-containing peptides |

Mecanismo De Acción

The mechanism of action of Z-Thr(Bzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyl ester group protects the carboxyl group of threonine, preventing unwanted side reactions during peptide bond formation. This protection allows for the selective activation of the amino group, facilitating the formation of peptide bonds with other amino acids. The benzyl group can be removed under mild acidic conditions, revealing the free carboxyl group and completing the synthesis of the desired peptide.

Comparación Con Compuestos Similares

Z-Ser(Bzl)-OH: A benzyl ester derivative of serine, used in similar applications as Z-Thr(Bzl)-OH.

Z-Ala(Bzl)-OH: A benzyl ester derivative of alanine, also used in peptide synthesis.

Z-Val(Bzl)-OH: A benzyl ester derivative of valine, used for the synthesis of peptides containing valine residues.

Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine moiety. This hydroxyl group can participate in additional hydrogen bonding interactions, influencing the overall structure and stability of the synthesized peptides. The presence of the hydroxyl group also allows for further functionalization, making this compound a versatile intermediate in peptide synthesis.

Actividad Biológica

Z-Thr(Bzl)-OH, or benzyloxycarbonyl-threonine, is a derivative of threonine that has garnered interest in the field of peptide synthesis and biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its significance in various applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the threonine amino acid. This modification enhances its stability and solubility, making it a valuable intermediate in peptide synthesis. The molecular formula is , with a molecular weight of approximately 221.23 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Threonine : The hydroxyl group of threonine is protected using the benzyloxycarbonyl (Z) group.

- Formation of Amide Bonds : this compound can be coupled with other amino acids to form dipeptides or larger peptides using various coupling reagents such as HBTU or DEPBT .

- Deprotection : The Z group can be removed under acidic conditions to yield free threonine for further reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly regarding its role in peptide synthesis and potential therapeutic applications:

- Antitumor Activity : Research indicates that peptides containing this compound exhibit significant growth inhibitory effects against cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves interaction with mitochondrial ATP synthase, inhibiting ATP synthesis .

- Enzymatic Stability : The incorporation of this compound in peptides enhances their stability against enzymatic degradation, which is crucial for therapeutic applications where prolonged activity is desired .

- Peptide Synthesis Efficiency : Studies have shown that using this compound improves the efficiency of peptide synthesis, yielding higher purity and better overall yields compared to other protecting groups .

1. Antitumor Peptide Development

A study explored the synthesis of a novel peptide incorporating this compound, which demonstrated potent antitumor activity through mitochondrial targeting. The synthesized compound exhibited a 50% inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutics .

2. Stability Assessment

Another investigation focused on the stability of peptides synthesized with this compound under physiological conditions. The results indicated that these peptides maintained structural integrity over extended periods, highlighting their potential for drug development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Molecular Weight | 221.23 g/mol |

| IC50 (Antitumor Activity) | < 10 µM |

| Yield in Peptide Synthesis | 80-95% |

Propiedades

IUPAC Name |

(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKJXAYBJIAXAU-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427034 | |

| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69863-36-1 | |

| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.